3-[(4-Methylphenyl)sulfanyl]-8-azabicyclo[3.2.1]octane
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Overview
Description
3-[(4-Methylphenyl)sulfanyl]-8-azabicyclo[321]octane is a chemical compound with the molecular formula C14H19NS It is a bicyclic structure that includes a sulfur atom bonded to a 4-methylphenyl group and an 8-azabicyclo[321]octane core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Methylphenyl)sulfanyl]-8-azabicyclo[321]octane typically involves the construction of the 8-azabicyclo[32One common method involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which can be achieved through various stereoselective reactions
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Methylphenyl)sulfanyl]-8-azabicyclo[3.2.1]octane can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions, particularly at the nitrogen atom, to form secondary or tertiary amines.
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly used.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Secondary or tertiary amines.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Scientific Research Applications
3-[(4-Methylphenyl)sulfanyl]-8-azabicyclo[3.2.1]octane has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe for studying biological pathways.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-[(4-Methylphenyl)sulfanyl]-8-azabicyclo[3.2.1]octane is not fully understood. its structural similarity to tropane alkaloids suggests that it may interact with neurotransmitter receptors or transporters in the nervous system. The compound could potentially inhibit the reuptake of neurotransmitters such as dopamine or serotonin, thereby modulating their levels in the synaptic cleft and affecting neuronal signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Tropane Alkaloids: Compounds such as cocaine and atropine share the 8-azabicyclo[3.2.1]octane core and exhibit similar biological activities.
2-Azabicyclo[3.2.1]octane Derivatives: These compounds also contain the bicyclic structure and are used in drug discovery and development.
Uniqueness
3-[(4-Methylphenyl)sulfanyl]-8-azabicyclo[3.2.1]octane is unique due to the presence of the 4-methylphenylsulfanyl group, which imparts distinct chemical and biological properties. This modification can influence the compound’s reactivity, binding affinity, and overall pharmacological profile, making it a valuable target for further research and development.
Properties
Molecular Formula |
C14H19NS |
---|---|
Molecular Weight |
233.37 g/mol |
IUPAC Name |
3-(4-methylphenyl)sulfanyl-8-azabicyclo[3.2.1]octane |
InChI |
InChI=1S/C14H19NS/c1-10-2-6-13(7-3-10)16-14-8-11-4-5-12(9-14)15-11/h2-3,6-7,11-12,14-15H,4-5,8-9H2,1H3 |
InChI Key |
WDSUUUUMZRHUDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SC2CC3CCC(C2)N3 |
Origin of Product |
United States |
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